N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide
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Overview
Description
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation reaction of thiophene derivatives with benzamide under specific conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenes.
Scientific Research Applications
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiophene ring system can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as suprofen and articaine. These compounds share the thiophene ring system but differ in their substituents and biological activities. N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-13(2)24-16-5-3-14(4-6-16)20(23)21-11-17-7-8-18(26-17)19(22)15-9-10-25-12-15/h3-10,12-13,19,22H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIMFKKONTVIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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